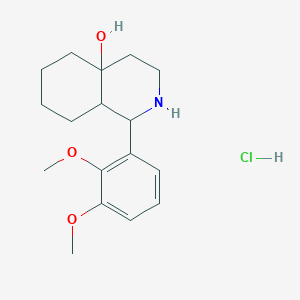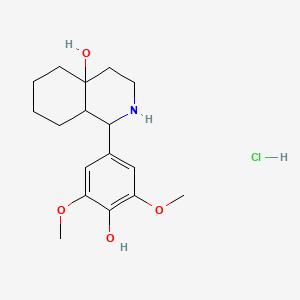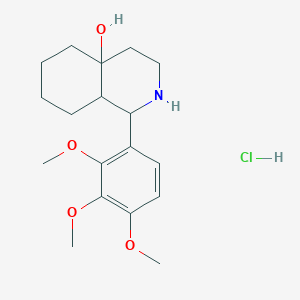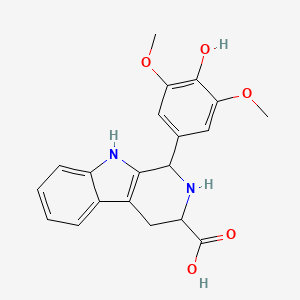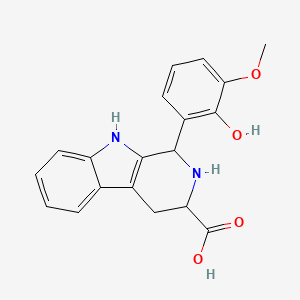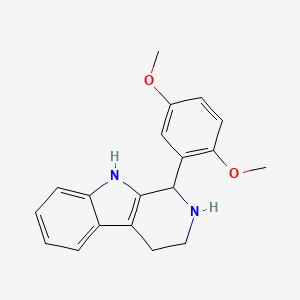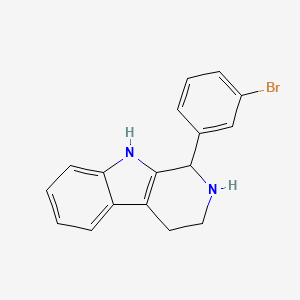
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
The compound “1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is likely a derivative of beta-carboline, a type of alkaloid. Beta-carbolines are found in a variety of plants and can have psychoactive effects . The “1-(3-bromophenyl)” part of the name suggests that a bromophenyl group is attached to the beta-carboline structure.
Molecular Structure Analysis
The molecular structure of this compound would be based on the beta-carboline structure, with a bromophenyl group attached. Beta-carbolines are tricyclic compounds (they contain three fused rings) and are derived from tryptamine .Scientific Research Applications
Anticancer and Chemopreventive Potential
Tetrahydro-β-carboline derivatives, including structures similar to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been synthesized and evaluated for their potential as anticancer and chemopreventive agents. These compounds have been shown to exhibit activities like induction of quinone reductase 1, aromatase inhibition, and inhibition of nitric oxide production, suggesting therapeutic potential in cancer prevention and treatment (Zhang et al., 2018).
Antioxidant Properties
Tetrahydro-β-carboline alkaloids, related to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, are found in fruits and fruit juices. They have been reported to act as antioxidants and free radical scavengers, suggesting that they could contribute to the antioxidant effects of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Synthesis and Characterization
The synthesis of various tetrahydro-β-carboline derivatives, including those structurally related to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been optimized using methods like the Maillard reaction and characterized using mass spectrometry. These synthetic approaches provide insights into the structural and chemical properties of these compounds (Goh et al., 2015).
Trypanocidal Activity
Certain tetrahydro-β-carboline derivatives have demonstrated significant trypanocidal activity, indicating potential applications in treating diseases caused by Trypanosoma cruzi, such as Chagas disease. This highlights the potential of these compounds in developing new treatments for parasitic infections (Tonin et al., 2009).
Potential in Antimalarial Therapy
β-carboline derivatives, similar to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been isolated from natural sources and shown moderate antimalarial activity. This suggests their potential use in developing new antimalarial therapies (Chan et al., 2011).
Antibacterial Activities
Synthesized β-carboline derivatives, including those structurally related to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been studied for their antibacterial activities. Some of these compounds have shown significant activity against selected bacteria and fungi, indicating their potential in antimicrobial therapy (Reddy et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-7,10,16,19-20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLIXGNATVZMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B3821360.png)
![2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)
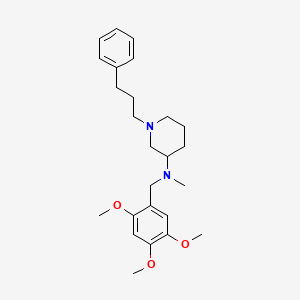
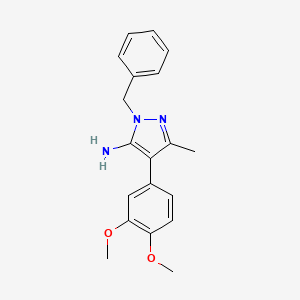
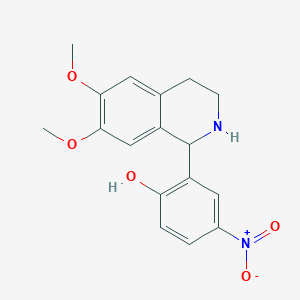
![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)
